N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and benzo[d]thiazole intermediates, followed by their coupling with a thiophene derivative. Common reaction conditions include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
- **N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide
Uniqueness
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is unique due to its specific combination of heterocyclic rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in designing new materials or pharmaceuticals with targeted functions.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS2.ClH/c1-2-15-6-3-7-16-18(15)22-20(27-16)24(19(25)17-8-4-13-26-17)11-5-10-23-12-9-21-14-23;/h3-4,6-9,12-14H,2,5,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKDSUBCMFDNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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